6-(Furan-2-yl)-9H-purin-2-amine is a purine derivative characterized by the presence of a furan ring at the 6-position and an amino group at the 2-position of the purine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antagonist for adenosine receptors, which are implicated in various physiological processes and diseases.
The compound is synthesized from starting materials that include furan derivatives and purine analogs. Its development has been explored in various studies focusing on the synthesis of purine derivatives and their biological evaluations.
6-(Furan-2-yl)-9H-purin-2-amine belongs to a class of compounds known as purine derivatives. It is specifically categorized as an adenosine receptor antagonist, with implications in pharmacology for targeting conditions such as cancer and neurological disorders.
The synthesis of 6-(furan-2-yl)-9H-purin-2-amine typically involves a multi-step process that may include:
Technical details regarding specific reagents and conditions can be found in various studies, including one that outlines a one-pot three-component synthesis method for related purine analogs .
The molecular structure of 6-(furan-2-yl)-9H-purin-2-amine consists of a purine base with a furan ring attached to the 6-position. The structural formula can be represented as follows:
Key structural data includes:
6-(Furan-2-yl)-9H-purin-2-amine can participate in various chemical reactions, including:
Technical details on specific reactions have been documented in studies focusing on structure-activity relationships of purine derivatives .
The mechanism of action for 6-(furan-2-yl)-9H-purin-2-amine primarily involves its role as an antagonist at adenosine receptors, particularly A2A receptors. This interaction can lead to:
Biological evaluations have shown promising results regarding its selectivity and potency against specific receptor subtypes .
Relevant data regarding these properties are crucial for understanding how the compound behaves under various experimental conditions .
6-(Furan-2-yl)-9H-purin-2-amine has several potential applications in scientific research:
The construction of the purine-furan hybrid scaffold in 6-(furan-2-yl)-9H-purin-2-amine relies on sequential functionalization strategies. A representative approach begins with N-alkylation of 6-chloropurine derivatives using furan-2-ylmethylamine as a key nucleophile. This reaction exploits the differential reactivity of purine ring positions, where the C6 chlorine serves as a leaving group for nucleophilic displacement. Under anhydrous conditions in dimethyl sulfoxide (DMSO) with potassium carbonate as base, 2-chloro-N-[(furan-2-yl)methyl]-7H-purin-6-amine forms in 74% yield after 18 hours at ambient temperature [4] [5]. Subsequent amination at C2 requires protective group strategies to prevent side reactions; tert-butyldimethylsilyl (TBDMS) protection of the furan oxygen is employed prior to palladium-catalyzed amination [6].
An alternative route involves synthesizing the furan component first, followed by purine ring construction. Furan-2-ylmethylamine is condensed with cyanamide derivatives to form 4,5-diaminopyrimidine intermediates, which undergo cyclization using triethyl orthoformate to generate the purine core with the furan substituent pre-installed at N9. This method achieves moderate yields (45-60%) but requires stringent control of cyclization conditions to suppress dimerization [4].
Table 1: Key Intermediates in Purine-Furan Hybrid Synthesis
Intermediate | CAS Number | Molecular Formula | Role in Synthesis |
---|---|---|---|
2-Chloro-N-(furan-2-ylmethyl)-9H-purin-6-amine | 101862-47-9 | C₁₀H₈ClN₅O | Direct precursor for C2 amination |
N6-Furfuryladenosine derivative | Not specified | C₁₅H₁₇N₅NaO₈P | Phosphorylated analog for conjugation |
Furan-2-ylmethyl-(9-isopropyl-9H-purin-6-yl)-amine | 13698516 | C₁₃H₁₅N₅O | Demonstrates N9 alkylation alternatives |
Palladium-catalyzed cross-coupling enables precise functionalization of the purine ring at C2, C6, and C8 positions. Suzuki-Miyaura coupling is particularly valuable for introducing aryl/heteroaryl groups at C8 using 8-bromopurine precursors. Optimization studies reveal that Pd(PPh₃)₄ (5 mol%) with aqueous potassium carbonate (2M) in toluene/ethanol (3:1) at 80°C achieves >85% conversion when coupling furan-2-ylboronic acid with 8-bromo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine [6].
Buchwald-Hartwig amination installs the C2-amine group using palladium precursors with bulky phosphine ligands. For 6-(furan-2-yl)-9H-purin-2-amine synthesis, Pd₂(dba)₃/XPhos catalyst system in toluene at 110°C converts 2,6-dichloro-9H-purine to the target compound via sequential amination: first with furan-2-ylmethylamine at C6, followed by ammonia at C2. This one-pot protocol achieves 68% isolated yield, with ligand selection critical for suppressing diamination byproducts [4] [6].
Chloromethyl-functionalized analogs (e.g., 6-chloro-9-[[4-(chloromethyl)phenyl]methyl]purin-2-amine) serve as versatile intermediates for further diversification. The benzylic chloride undergoes Pd-catalyzed carbonylation under 20 atm CO pressure with Pd(OAc)₂/1,3-bis(diphenylphosphino)propane (dppp) to install ester functionalities, enabling prodrug strategies [6].
Purification of 6-(furan-2-yl)-9H-purin-2-amine derivatives presents challenges due to polar functional groups and structural similarity to byproducts. Reverse-phase column chromatography (RPCC) on C18 silica with gradient elution (water/acetonitrile 95:5 to 60:40 + 0.1% trifluoroacetic acid) effectively separates the target compound from unreacted amines and hydrolysis products [1]. For phosphorylated analogs like (5-(6-(furan-2-ylmethylamino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate, ion-exchange chromatography on Dowex 1X8 formate resin is indispensable. Elution with 0.5N formic acid removes inorganic phosphates prior to target compound isolation [1].
Charcoal-celite adsorption chromatography (5:5:1 w/w/v ratio) effectively decolorizes crude reaction mixtures containing furan degradation products. After adsorption, stepwise elution with ethanol-ammonium hydroxide-water (10:1:9) yields high-purity (>98%) compounds as verified by HPLC [1]. Preparative HPLC on cellulose columns with isopropanol/water/ammonium hydroxide (7:2:1) resolves diastereomers in tetrahydrofuran-containing nucleoside analogs, critical for biological evaluation [1].
Table 2: Purification Methods for Key Derivatives
Compound Class | Primary Purification Method | Eluent System | Purity Achieved |
---|---|---|---|
Non-phosphorylated purine-furan hybrids | Reverse-phase chromatography | H₂O/MeCN + 0.1% TFA gradient | >95% |
Nucleoside phosphates | Dowex 1X8 formate ion-exchange | 0.5N formic acid | >98% |
Chlorinated precursors | Silica gel chromatography | CH₂Cl₂/MeOH (95:5 to 85:15) | 92-95% |
The critical N-alkylation step between 6-chloropurine and furan-2-ylmethylamine is highly sensitive to base and solvent selection. Comparative studies show potassium carbonate in DMSO affords 74% yield versus <40% with triethylamine due to superior nucleophile generation [4] [5]. Solvent screening reveals dimethylacetamide (DMAc) outperforms DMF and DMSO for this reaction, providing 81% isolated yield at 60°C due to enhanced solubility of the zwitterionic transition state [6].
Phosphorylation of nucleoside analogs requires precise temperature control. Using POCl₃ in triethyl phosphate at -5°C suppresses diester formation, increasing mono-phosphorylation yield from 35% to 60% versus room temperature reactions [1]. Stoichiometric optimization demonstrates that 1.5 eq POCl₃ per hydroxyl group minimizes pyrophosphate byproducts while ensuring complete conversion.
Microwave irradiation significantly accelerates Suzuki coupling steps. 2-Amino-6-bromopurine with furan-2-ylboronic acid under microwave irradiation (150°C, 20 min) achieves 92% conversion using Pd(OAc)₂/SPhos catalyst system, compared to 24 hours conventionally [6]. Catalyst loading can be reduced to 0.5 mol% without yield compromise when employing pre-activated molecular sieves (4Å) to scavenge inhibitors [6].
Table 3: Optimization of Key Reaction Parameters
Reaction Step | Variable Optimized | Optimal Conditions | Yield Improvement |
---|---|---|---|
N-Alkylation at C6 | Base/solvent system | K₂CO₃/DMAc at 60°C | 81% vs 68% in DMSO |
Phosphorylation | Temperature/stoichiometry | POCl₃ (1.5 eq) at -5°C in triethyl phosphate | 60% vs 35% at 25°C |
Suzuki coupling | Catalysis method | Pd(OAc)₂/SPhos + MW 150°C, 20 min | 92% vs 75% (24h conventional) |
Dichloropurine amination | Ammonia source | NH₄OH in dioxane (7M) | 68% vs 42% (NH₄Cl) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7